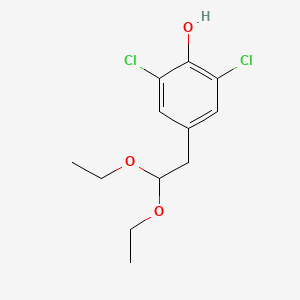

2,6-Dichloro-4-(2,2-diethoxyethyl)phenol

Description

2,6-Dichloro-4-(2,2-diethoxyethyl)phenol is a chlorinated phenolic compound characterized by a central phenol ring substituted with two chlorine atoms at the 2- and 6-positions and a 2,2-diethoxyethyl group at the 4-position. Chlorophenols are widely studied for their roles in industrial synthesis, environmental persistence, and enzymatic detoxification pathways .

Properties

CAS No. |

1423034-09-6 |

|---|---|

Molecular Formula |

C12H16Cl2O3 |

Molecular Weight |

279.16 g/mol |

IUPAC Name |

2,6-dichloro-4-(2,2-diethoxyethyl)phenol |

InChI |

InChI=1S/C12H16Cl2O3/c1-3-16-11(17-4-2)7-8-5-9(13)12(15)10(14)6-8/h5-6,11,15H,3-4,7H2,1-2H3 |

InChI Key |

AXRQQFDTQDIQFH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CC1=CC(=C(C(=C1)Cl)O)Cl)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,6-Dichloro-4-(2,2-diethoxyethyl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dichlorophenol with 2,2-diethoxyethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Chemical Reactions Analysis

2,6-Dichloro-4-(2,2-diethoxyethyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,6-Dichloro-4-(2,2-diethoxyethyl)phenol has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.

Medicine: Research involving this compound includes its potential use as an antimicrobial agent and its effects on various biological pathways.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(2,2-diethoxyethyl)phenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with proteins and other biomolecules, affecting their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Dichlorophenol Cores

Table 1: Key Structural Analogs

Key Observations :

- Substituent Impact: The 2,2-diethoxyethyl group in the target compound likely enhances solubility in organic solvents compared to halogenated analogs like Tetrachlorobisphenol A, which exhibits low water solubility due to its hydrophobic isopropylidene bridge .

- Toxicity Trends: Homodimerization of chlorophenols (e.g., 2,6-DCP → 3,3',5,5'-tetrachlorobiphenyl) reduces acute toxicity, suggesting similar detoxification pathways for the target compound .

Functional Analogs with Ethoxy/Alkyl Groups

Table 2: Ethoxy/Alkyl-Substituted Analogs

Key Observations :

- Diethoxyethyl Group : The ethoxy groups in the target compound may confer stability against hydrolysis compared to boronate esters, which are reactive in cross-coupling reactions .

- Safety Profile : Ethoxy-containing compounds (e.g., 4-Bromo-1-(2,2-diethoxyethyl)-pyrazole) often require stringent handling due to acute toxicity, suggesting similar precautions for the target compound .

Degradation Products and Metabolites

Enzymatic degradation of chlorophenols via laccases produces dimerized or polymerized metabolites. For example:

Implications for the Target Compound :

Biological Activity

2,6-Dichloro-4-(2,2-diethoxyethyl)phenol is a phenolic compound with significant biological activity. Its structure, characterized by two chlorine substituents and an ethoxyethyl side chain, suggests potential interactions with various biological systems. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which are essential for mitigating oxidative stress in biological systems.

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from apoptosis induced by various stressors .

- Antimicrobial Activity : Preliminary data indicate potential antimicrobial properties against specific pathogens.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, affecting the overall biochemical processes in cells.

- Modulation of Gene Expression : It has been observed to influence the expression of genes related to apoptosis and cell survival .

- Reactive Oxygen Species (ROS) Scavenging : The phenolic structure allows it to scavenge free radicals effectively, reducing oxidative damage .

Study 1: Neuroprotective Effects

A study published in Apoptosis explored the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results demonstrated a significant reduction in apoptosis markers and improved cell viability compared to control groups .

Study 2: Antimicrobial Properties

Research conducted on the antimicrobial activity of this compound revealed its efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating moderate antimicrobial potential .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.